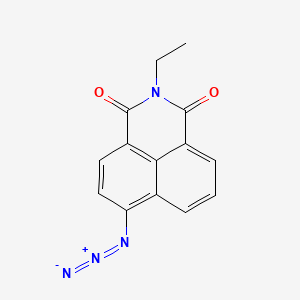

4-Azido-n-ethyl-1,8-naphthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe. It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .

Synthesis Analysis

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide involves several steps. The crude product is purified by column chromatography (silica gel 200–400 mesh, 60 Å) eluted by EtOAc/MeOH (85:15) to yield a red solid .Molecular Structure Analysis

The molecular structure of 4-Azido-n-ethyl-1,8-naphthalimide can be analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving 4-Azido-n-ethyl-1,8-naphthalimide are complex. The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azido-n-ethyl-1,8-naphthalimide include its molecular weight (266.25), its formula (C14H10N4O2), and its solubility (soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF) . It also has unique photophysical properties .Applications De Recherche Scientifique

Click Chemistry for Bioconjugation

4-Azido-n-ethyl-1,8-naphthalimide: is a click-activated fluorescent probe . This property makes it highly valuable in bioconjugation applications where it can be used to label biomolecules selectively and efficiently. The azide group reacts with alkynes present on other molecules under mild conditions, allowing for the visualization and tracking of biological processes without disrupting them.

Fluorescent Labeling in Glycobiology

The compound enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This application is crucial in glycobiology, where understanding the structure and function of glycoconjugates is essential for deciphering cellular communication and disease progression.

Photophysical Property Analysis

Derivatives of 1,8-Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , show high stability and various fluorescence properties under different conditions . These characteristics are beneficial for studying photophysical properties and developing new materials with desired optical features.

Red Emission Fluorophores

The derivatives of 1,8-Naphthalimide have been synthesized to exhibit red emission wavelengths around 600 nm, which is advantageous for applications requiring long-wavelength fluorophores . This feature is particularly useful in medical imaging to avoid interference from autofluorescence in living cells.

Anticancer Research

Functionalized derivatives of Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities while maintaining high stability under physiological conditions .

Chemosensor Development

Naphthalimide derivatives are widely used in designing fluorescent chemosensors. These sensors can detect various molecules with high selectivity and sensitivity based on changes in fluorescence lifetime, intensity, and emission wavelength upon binding to the target molecule .

Solar Energy Collection

The strong fluorescent emission and high photostability of Naphthalimide derivatives make them suitable candidates for solar energy collectors . Their ability to absorb light and convert it into energy can be harnessed in solar cell technologies.

Organic Light Emitting Materials

Due to their excellent fluorescence properties, high absorption coefficients, and good quantum yields, derivatives of 1,8-Naphthalimide are applied as organic light-emitting materials . They are used in the development of organic light-emitting diodes (OLEDs), which are essential components in modern display and lighting technologies.

Mécanisme D'action

Target of Action

The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.

Mode of Action

4-Azido-n-ethyl-1,8-naphthalimide acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.

Pharmacokinetics

It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of 4-Azido-n-ethyl-1,8-naphthalimide’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.

Safety and Hazards

Orientations Futures

4-Azido-n-ethyl-1,8-naphthalimide has potential applications in various fields. It can be used as a stable intermediate product with certain activity in a variety of fields . It also has potential applications in organic light-emitting diodes and in the development of sophisticated detection systems for carboxylate .

Propriétés

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) for studying protein interactions compared to other methods?

A2: The use of 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []

- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)